molecular formula C11H16N2O2 B12994942 Methyl 6-(tert-butylamino)nicotinate

Methyl 6-(tert-butylamino)nicotinate

Cat. No.: B12994942
M. Wt: 208.26 g/mol
InChI Key: AZMLLXPUGIAKFL-UHFFFAOYSA-N
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Description

Methyl 6-(tert-butylamino)nicotinate: is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of nicotinic acid and is characterized by the presence of a tert-butylamino group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(tert-butylamino)nicotinate typically involves the reaction of 6-methylnicotinic acid with tert-butylamine. The reaction is carried out in the presence of an alcohol solvent, and the pH is adjusted to be less than or equal to 1. The reaction temperature is maintained between 80-100°C to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure efficient mixing and reaction. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(tert-butylamino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 6-(tert-butylamino)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylamino)nicotinate involves its interaction with specific molecular targets. It is believed to promote the release of prostaglandin D2, which acts locally due to its short half-life. This interaction leads to peripheral vasodilation, enhancing local blood flow at the site of application .

Biological Activity

Methyl 6-(tert-butylamino)nicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and biological properties. This article explores the compound's biological activity, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group, a tert-butylamino group, and a nicotinate moiety. Its molecular formula is C13H18N2O2C_{13}H_{18}N_2O_2, with a molecular weight of approximately 222.28 g/mol. The tert-butylamino group enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, particularly related to the central nervous system (CNS). Its structural similarity to nicotinic acid suggests potential roles as a therapeutic agent for neurological disorders. The compound has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), which are critical in modulating neurotransmission and have implications in conditions such as Alzheimer's disease and schizophrenia.

The mechanism of action primarily involves binding to nAChRs, leading to enhanced neurotransmitter release and modulation of neuronal excitability. The presence of the tert-butylamino group may improve binding affinity and selectivity towards specific receptor subtypes.

Research Findings

Several studies have investigated the pharmacodynamics and pharmacokinetics of this compound:

  • Binding Affinity : Studies have shown that this compound binds effectively to nAChRs, with varying affinities depending on receptor subtype. This is crucial for understanding its potential therapeutic effects.
  • Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress, suggesting its potential as a neuroprotective agent.
  • Behavioral Studies : Animal models have been used to evaluate the compound's effects on behavior related to anxiety and cognitive function. Results indicated improvements in memory retention and reduced anxiety-like behaviors, further supporting its therapeutic potential.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds. Below is a summary table highlighting key differences:

Compound NameStructural FeaturesBiological Activity
Methyl 6-methylnicotinateMethyl group at 6-positionNicotinic receptor agonist
Methyl 6-(cyclopropylamino)-4-methylnicotinateCyclopropyl instead of tert-butylPotentially similar receptor activity
Methyl 6-(phenylamino)-4-methylnicotinatePhenyl group replacing tert-butylVaried biological activities
Methyl 6-(isopropylamino)-4-methylnicotinateIsopropyl group instead of tert-butylSimilar receptor interactions

This comparison illustrates the unique influence of the tert-butyl group in modifying solubility and interaction profiles compared to other derivatives.

Neuroprotective Study

In a study examining neuroprotective properties, this compound was administered to neuronal cultures exposed to oxidative stress. The results indicated that treated cells exhibited significantly lower levels of apoptosis compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Behavioral Assessment

Another study involved administering the compound to rodents in anxiety models. Results showed a significant reduction in anxiety-like behaviors, assessed through elevated plus maze tests, suggesting anxiolytic properties that warrant further investigation.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 6-(tert-butylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)13-9-6-5-8(7-12-9)10(14)15-4/h5-7H,1-4H3,(H,12,13)

InChI Key

AZMLLXPUGIAKFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

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